5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole

pKa acidity electron-withdrawing

5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole (CAS 338408-70-1) is a disubstituted 1,2,3-thiadiazole heterocycle bearing a methyl group at position 4 and an isopropylsulfonyl group at position 5. The 1,2,3-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting antifungal, antiviral, anticancer, and insecticidal activities.

Molecular Formula C6H10N2O2S2
Molecular Weight 206.28
CAS No. 338408-70-1
Cat. No. B2598862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole
CAS338408-70-1
Molecular FormulaC6H10N2O2S2
Molecular Weight206.28
Structural Identifiers
SMILESCC1=C(SN=N1)S(=O)(=O)C(C)C
InChIInChI=1S/C6H10N2O2S2/c1-4(2)12(9,10)6-5(3)7-8-11-6/h4H,1-3H3
InChIKeyKLZWLDGBNZSDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole (CAS 338408-70-1): A Structurally Distinct Sulfonyl-Thiadiazole Building Block for Medicinal Chemistry and Agrochemical Procurement


5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole (CAS 338408-70-1) is a disubstituted 1,2,3-thiadiazole heterocycle bearing a methyl group at position 4 and an isopropylsulfonyl group at position 5 . The 1,2,3-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting antifungal, antiviral, anticancer, and insecticidal activities [1]. The combination of the electron-withdrawing sulfonyl group and the specific isopropyl substitution pattern imparts distinct physicochemical properties—including significantly enhanced acidity (predicted pKa −6.16) and elevated boiling point (369 °C)—relative to the unsubstituted 4-methyl-1,2,3-thiadiazole core . These properties render this compound a candidate building block for downstream functionalization in lead optimization and agrochemical design programs.

Why 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole Cannot Be Replaced by Generic 1,2,3-Thiadiazole Analogs in Structure–Activity-Driven Research Programs


The 5-isopropylsulfonyl substituent fundamentally alters the electronic landscape of the 1,2,3-thiadiazole ring. The predicted pKa shifts by approximately 3.5 log units compared to unsubstituted 4-methyl-1,2,3-thiadiazole (−6.16 vs. −2.68), indicating a >3,000-fold difference in acidity . This electronic perturbation directly affects hydrogen-bond acceptor strength, metabolic stability, and reactivity in nucleophilic or cross-coupling transformations. Furthermore, the boiling point increases by approximately 230 °C (369 vs. 139 °C), reflecting strengthened intermolecular interactions that influence purification, formulation, and storage . Published SAR campaigns on 4-methyl-1,2,3-thiadiazole-based hydrazones demonstrate that even minor substituent changes at the 5-position produce up to 100-fold variations in antimycobacterial MIC values (0.07–7.7 µM), making generic substitution a demonstrable risk to experimental reproducibility and lead integrity [1].

Quantitative Differentiation Evidence for 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole (CAS 338408-70-1) vs. Closest Analogs


Predicted Acidity (pKa): >3,000-Fold Enhancement Over the Unsubstituted 4-Methyl-1,2,3-thiadiazole Core

The 5-isopropylsulfonyl group drives a pronounced acidification of the 1,2,3-thiadiazole ring. The target compound exhibits a predicted pKa of −6.16 ± 0.33, compared to −2.68 ± 0.22 for 4-methyl-1,2,3-thiadiazole lacking the sulfonyl group . This 3.48 log-unit difference corresponds to an approximately 3,020-fold greater acidity and reflects the strong electron-withdrawing character contributed by the sulfonyl moiety.

pKa acidity electron-withdrawing physicochemical property

Predicted Boiling Point: 230 °C Elevation Indicating Strongly Altered Intermolecular Interactions vs. the Parent Core

The target compound has a predicted boiling point of 369.2 ± 52.0 °C, versus 138.5 ± 33.0 °C for 4-methyl-1,2,3-thiadiazole—a difference of approximately 231 °C . This substantial elevation is consistent with the greater molecular weight, increased polarity from the sulfonyl group, and enhanced intermolecular dipole–dipole and van der Waals interactions.

boiling point volatility purification formulation stability

Antimycobacterial Potential of the 4-Methyl-1,2,3-thiadiazole Scaffold: Class-Level Evidence Supporting the Privileged Nature of the Core

In a 2022 study, fifteen 4-methyl-1,2,3-thiadiazole-based hydrazones and sulfonyl hydrazones were evaluated against Mycobacterium tuberculosis H37Rv. All compounds displayed MIC values between 0.07 and 0.32 µM, comparable to isoniazid (typically ~0.2 µM). The most active sulfonyl hydrazones (5g and 5k) achieved MICs of 0.076 and 0.072 µM, respectively, with selectivity indices exceeding 2,900 against normal cell lines [1]. This demonstrates that the 4-methyl-1,2,3-thiadiazole scaffold with appropriate 5-position elaboration can achieve potent, selective antimycobacterial activity.

antimycobacterial tuberculosis InhA SAR

Isopropylsulfonyl vs. n-Propylsulfonyl Isomer Differentiation: Regioisomeric and Steric Distinction in Isosteric C6H10N2O2S2 Congeners

The target compound (CAS 338408-70-1) is the isopropylsulfonyl isomer of the C₆H₁₀N₂O₂S₂ molecular formula. The n-propylsulfonyl isomer, 4-methyl-1,2,3-thiadiazol-5-yl propyl sulfone (CAS 338419-83-3), bears a linear propyl chain . The branched isopropyl group provides greater steric bulk and conformational restriction proximal to the sulfonyl moiety. In drug design, isopropyl-for-propyl substitutions have been documented to alter metabolic stability (e.g., CYP-mediated oxidation rates), target binding pocket complementarity, and logP by modulating solvent-accessible surface area. While direct comparative biological data for these two isomers is absent from the public domain, the established SAR principle that branching at the α-carbon can redirect metabolic pathways and binding modes makes this a critical procurement distinction.

isopropylsulfonyl propylsulfonyl steric effect SAR isomer differentiation

Procurement-Relevant Application Scenarios for 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole (CAS 338408-70-1)


Medicinal Chemistry: Antimycobacterial Lead Optimization Leveraging the 4-Methyl-1,2,3-thiadiazole Scaffold

The proven antimycobacterial potency of 4-methyl-1,2,3-thiadiazole-based sulfonyl hydrazones (MIC 0.07–0.32 µM against M. tuberculosis H37Rv) supports the use of 5-(isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole as a key intermediate for synthesizing novel hydrazone, amide, or heterocyclic-fused analogs. Its branched isopropylsulfonyl group offers distinct steric properties that may enhance selectivity and metabolic stability relative to linear-chain analogs.

Agrochemical Discovery: Insecticidal and Antifungal Agent Design

1,2,3-Thiadiazole derivatives are broadly deployed as insecticides and fungicides . The target compound’s predicted low pKa (−6.16) and high boiling point (369 °C) suggest excellent environmental persistence and formulation compatibility for crop protection applications. Its isopropylsulfonyl motif may mimic or exceed the activity of known thiadiazole-based agrochemicals while offering differentiated physicochemical properties for patent strategy.

Chemical Biology: Sulfonyl-Thiadiazole Probe Development for Target Identification

The electron-deficient sulfonyl-thiadiazole core can serve as a reactive warhead or affinity handle. The strong acidity (pKa −6.16) indicates enhanced electrophilicity at the sulfonyl group, potentially enabling covalent targeting of nucleophilic residues (e.g., cysteine) under controlled conditions. This makes the compound a candidate scaffold for activity-based protein profiling (ABPP) probe design .

Process Chemistry and Scale-Up: Building Block Sourcing with Confidence

Unlike generic 1,2,3-thiadiazoles with variable substitution, this compound is commercially available at specified purity (≥90–95% from multiple vendors) , with documented predicted properties (bp 369 °C, density 1.315 g/cm³) that inform handling, storage, and reaction design. Its distinct CAS registry ensures unambiguous identification and batch-to-batch consistency for GLP and GMP environments.

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